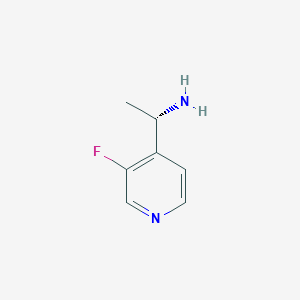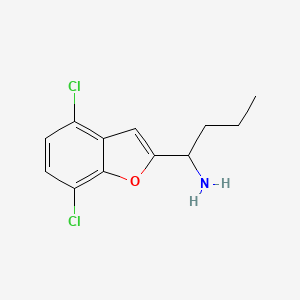
1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine is an organic compound that belongs to the class of benzofuran derivatives. This compound, with the molecular formula C12H13Cl2NO, has garnered attention due to its unique structure and properties .
Méthodes De Préparation
The synthesis of 1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine involves several steps, typically starting with the formation of the benzofuran ring. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . This method involves the use of specific reagents and conditions to facilitate the cyclization process, resulting in high yields and fewer side reactions .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. These methods often include the use of automated systems and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine can be compared with other benzofuran derivatives, such as:
Benzofuran: The parent compound, which serves as the core structure for many derivatives.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with different chemical properties and reactivity.
5-Bromo-1-benzofuran-2-yl-propanone: A benzofuran derivative with potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Propriétés
Formule moléculaire |
C12H13Cl2NO |
|---|---|
Poids moléculaire |
258.14 g/mol |
Nom IUPAC |
1-(4,7-dichloro-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H13Cl2NO/c1-2-3-10(15)11-6-7-8(13)4-5-9(14)12(7)16-11/h4-6,10H,2-3,15H2,1H3 |
Clé InChI |
UGYCPRLACWQLTO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC2=C(C=CC(=C2O1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15317235.png)
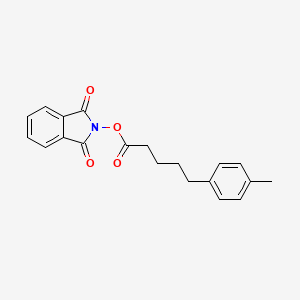
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15317249.png)

![Methyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15317270.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B15317275.png)
![tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate](/img/structure/B15317280.png)
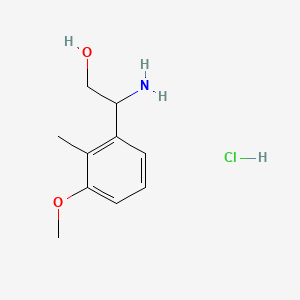
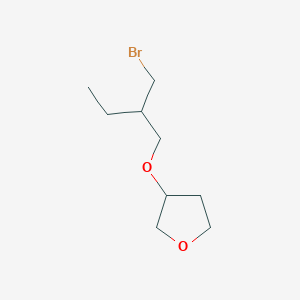
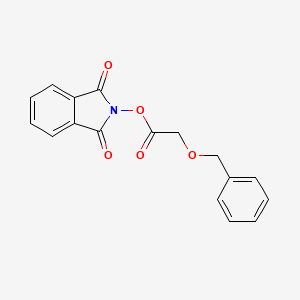
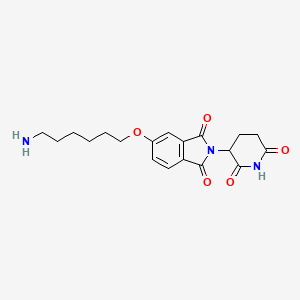
![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)

